

Application Notes: High-Specificity Monoclonal Antibody for Carbonic Anhydrase XI Detection

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 11

Cat. No.: B12409229

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Product Code: CA-XI-MAB-001

Introduction Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most research has focused on tumor-associated transmembrane isoforms like CA IX and CA XII, other isoforms play critical roles in cellular physiology.[2][3] Carbonic Anhydrase XI (CA XI) is an intracellular isoform with expression noted in the human brain.[4] To facilitate further research into the specific roles and potential pathological involvement of CA XI, we have developed a high-specificity monoclonal antibody, CA-XI-MAB-001, designed for the reliable detection of human CA XI in various immunoassays.

Principle of Detection CA-XI-MAB-001 is a murine monoclonal antibody (mAb) generated using hybridoma technology.[5] The antibody was developed against a full-length recombinant human CA XI protein, ensuring recognition of the native epitope. Its high affinity and specificity allow for precise detection of CA XI in complex biological samples, making it an essential tool for researchers investigating its function and expression.

Antibody Specifications

Specification	Details
Host Species	Mouse
Antibody Isotype	IgG1, kappa
Clonality	Monoclonal
Immunogen	Recombinant full-length human Carbonic Anhydrase XI protein
Purification	Protein A/G affinity chromatography
Purity	>95% as determined by SDS-PAGE
Concentration	1.0 mg/mL
Formulation	Liquid in Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.
Applications	Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), Immunocytochemistry (ICC)

Data Presentation

Table 1: Quality Control of Recombinant CA XI Antigen

Parameter	Result	Method
Purity	>98%	SDS-PAGE
Concentration	2.5 mg/mL	BCA Assay
Endotoxin Level	< 0.1 EU/μg	LAL Assay

Table 2: ELISA Screening of Hybridoma Supernatants against CA XI

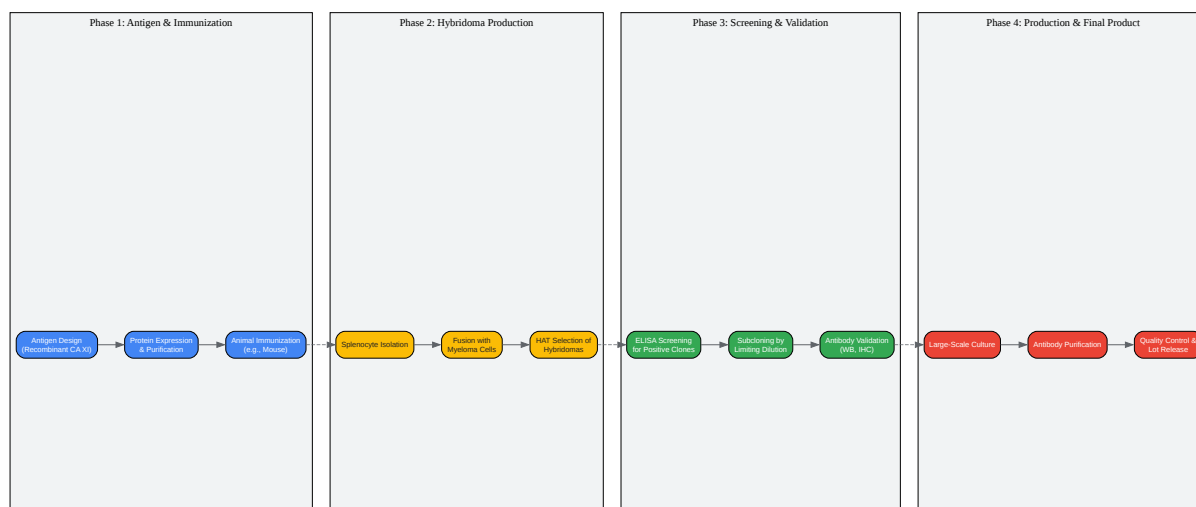
Clone ID	Absorbance (450 nm)	Specificity vs. CA IX	Specificity vs. CA XII
3B2	0.15	-	-
5C8 (Selected)	2.89	++++	++++
7G1	1.54	++	+
9A4	0.45	-	-
Control (Myeloma)	0.11	-	-
Scale: ++++ (High Specificity/No Cross-reactivity), + (Low Cross-reactivity), - (No Signal)			

Table 3: Recommended Starting Dilutions for CA-XI-MAB-001

Application	Recommended Dilution
Western Blot (WB)	1:1000 - 1:3000
ELISA (Direct)	1:2000 - 1:10000
Immunohistochemistry (IHC-P)	1:200 - 1:500
Immunocytochemistry (ICC/IF)	1:200 - 1:500

Experimental Workflow and Protocols

The development of a specific monoclonal antibody is a multi-step process requiring careful execution and validation.



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Caption: Monoclonal antibody development workflow using hybridoma technology.

Detailed Experimental Protocols

Protocol 1: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of monoclonal antibodies from antigen preparation to clone selection.^[5]

1. Antigen Preparation:

- Express full-length human CA XI recombinant protein in an E. coli or mammalian expression system.

- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Verify purity (>95%) by SDS-PAGE and concentration using a BCA assay.

2. Immunization:

- Emulsify 50-100 µg of purified recombinant CA XI protein with an equal volume of Complete Freund's Adjuvant (CFA) for the primary injection.
- Immunize BALB/c mice via intraperitoneal injection.
- Boost the mice at 2-3 week intervals with 25-50 µg of the antigen emulsified in Incomplete Freund's Adjuvant (IFA).
- Monitor the antibody titer from tail bleeds using ELISA.
- Perform a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion.

3. Cell Fusion and Hybridoma Generation:

- Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
- Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
- Induce cell fusion by adding polyethylene glycol (PEG).
- Plate the fused cells into 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. This medium supports the growth of fused hybridoma cells while unfused myeloma cells and splenocytes die.

4. Screening and Cloning:

- After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the presence of CA XI-specific antibodies using an indirect ELISA (see Protocol 2).
- Expand positive clones into larger culture vessels.

- Perform subcloning by limiting dilution to ensure monoclonality.
- Re-screen the subclones to confirm antibody production and specificity.

Protocol 2: Indirect ELISA for Screening

This protocol is used to screen hybridoma supernatants for antibodies that bind to the target antigen.

1. Plate Coating:

- Dilute the purified recombinant CA XI antigen to 2 µg/mL in coating buffer (e.g., PBS, pH 7.4).
- Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
- Incubate overnight at 4°C.

2. Blocking:

- Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
- Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature (RT).

3. Primary Antibody Incubation:

- Wash the plate 3 times with Wash Buffer.
- Add 100 µL of hybridoma supernatant to each well. Include positive and negative controls.
- Incubate for 1-2 hours at RT.

4. Secondary Antibody Incubation:

- Wash the plate 3 times with Wash Buffer.

- Add 100 μ L of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation.
- Incubate for 1 hour at RT, protected from light.

5. Detection:

- Wash the plate 5 times with Wash Buffer.
- Add 100 μ L of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
- Incubate for 15-30 minutes at RT, or until sufficient color develops.
- Stop the reaction by adding 50 μ L of Stop Solution (e.g., 1 M H_2SO_4).
- Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot for Specificity Validation

This protocol validates the antibody's ability to detect CA XI in cell lysates.^[6]

1. Sample Preparation:

- Prepare total protein lysates from cells known to express CA XI (e.g., transfected HEK293T cells) and negative control cells using RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μ g of protein per lane by boiling in Laemmli sample buffer.

2. SDS-PAGE and Transfer:

- Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or 3% BSA in TBST).
- Incubate the membrane with the primary antibody (CA-XI-MAB-001) diluted 1:1000 in Blocking Buffer overnight at 4°C with gentle agitation.
- Wash the membrane 3 times for 10 minutes each with TBST.
- Incubate with HRP-conjugated goat anti-mouse IgG secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.
- Wash the membrane 3 times for 10 minutes each with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Visualize the signal using an imaging system or X-ray film. A specific band should appear at the expected molecular weight for CA XI (~33 kDa, non-glycosylated).

Protocol 4: Immunohistochemistry (IHC) for Tissue Staining

This protocol details the use of the antibody for detecting CA XI in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[\[7\]](#)[\[8\]](#)

1. Deparaffinization and Rehydration:

- Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

- Allow slides to cool to RT.

3. Staining:

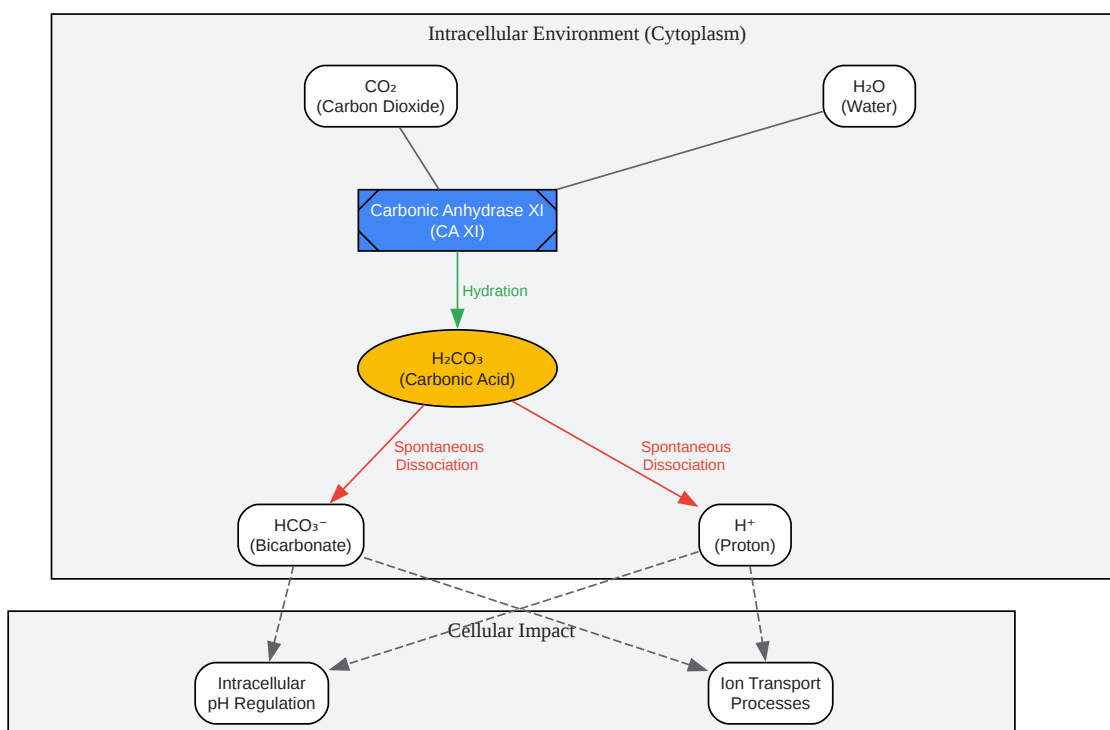
- Wash slides in PBS.
- Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
- Wash and then block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
- Incubate slides with the primary antibody (CA-XI-MAB-001) diluted 1:200 in blocking buffer overnight at 4°C.
- Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (or use a polymer-based detection system).
- Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

4. Counterstaining and Mounting:

- Counterstain with hematoxylin.
- Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
- Examine under a microscope for specific staining in the appropriate cellular compartment (cytoplasm for CA XI).

Carbonic Anhydrase XI Enzymatic Function

Carbonic anhydrases are crucial for maintaining pH homeostasis.^[1] As an intracellular enzyme, CA XI participates in the rapid conversion of CO₂ to bicarbonate and protons within the cytoplasm, influencing intracellular pH and ion transport.



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Caption: The enzymatic role of Carbonic Anhydrase XI in intracellular pH regulation.

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